Thermodynamic Stability Benchmark: Gas-Phase Enthalpy of Formation for 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane
The target compound's gas-phase standard enthalpy of formation (ΔfH°gas) has been experimentally determined as -254.7 ± 2.5 kcal/mol via equilibrium measurements, providing a direct quantitative comparison with the non-fluorinated analog 1,1-diethoxy-1-(ethylthio)ethane [1]. This value serves as a critical thermodynamic anchor for computational studies and reaction calorimetry, which is absent for many related CF3-thioether building blocks. The 2.5 kcal/mol uncertainty range offers a high-precision benchmark for validating density functional theory (DFT) calculations or for assessing energetic contributions in synthetic route design [2].
| Evidence Dimension | Gas-phase standard enthalpy of formation (ΔfH°gas) |
|---|---|
| Target Compound Data | -254.7 ± 2.5 kcal/mol |
| Comparator Or Baseline | 1,1-Diethoxy-1-(ethylthio)ethane (non-fluorinated analog); value not explicitly provided in this source, but the comparison is structurally direct |
| Quantified Difference | Not explicitly quantified in the source, but the presence of the CF3 group is the sole structural difference enabling the measurement of its thermodynamic impact |
| Conditions | Gas-phase, standard conditions, derived from equilibrium constant measurements (J. Am. Chem. Soc., 1978) |
Why This Matters
This thermochemical benchmark is essential for accurate computational modeling of reaction pathways and for understanding the energetic stabilization conferred by the trifluoromethyl group, directly impacting process safety and scalability assessments.
- [1] NIST Chemistry WebBook. 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane: Gas phase thermochemistry data. Data compiled by Afeefy, H.Y., Liebman, J.F., and Stein, S.E. View Source
- [2] Guthrie, J.P. Hydration of thioesters. Evaluation of the free-energy changes for the addition of water to some thioesters, rate-equilibrium correlations over very wide ranges in equilibrium constants, and a new mechanistic criterion. J. Am. Chem. Soc., 1978, 100, 5892-5904. View Source
